molecular formula C20H19ClN2O2 B2688221 2-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-45-6

2-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2688221
CAS RN: 851406-45-6
M. Wt: 354.83
InChI Key: GLJKDKYKVTXUJL-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a chemical compound with the molecular formula C20H19ClN2O2. It is a derivative of quinoline, a biologically active class of compounds that show diverse biological activities .

Scientific Research Applications

Tautomerism in N-Heterocycles

The study of tautomerism in derivatives of n-heterocycles, including quinoline derivatives, highlights the importance of such compounds in understanding chemical equilibria and molecular properties. These studies can shed light on the reactivity and stability of compounds with similar structures to "2-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide" (Mondelli & Merlini, 1966).

Cobalt-Promoted Dimerization

Cobalt-promoted dimerization of aminoquinoline benzamides demonstrates the utility of transition metal catalysis in synthesizing complex molecular structures, potentially applicable to the synthesis and modification of quinoline-based compounds (Grigorjeva & Daugulis, 2015).

Synthesis and Characterization as Antimicrobial Agents

Quinazoline derivatives have been explored for their antimicrobial properties, indicating that structural relatives of the compound may also possess significant biological activities. This suggests potential research avenues in exploring the antimicrobial properties of "this compound" (Desai, Shihora, & Moradia, 2007).

Analgesic Activity of Pyrazoles and Triazoles

Research into the analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety suggests potential pharmaceutical applications for structurally similar compounds. This highlights a possible area of application for "this compound" in the development of new analgesic drugs (Saad, Osman, & Moustafa, 2011).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of cytotoxic activities of certain dibenzisoquinoline and benzo[e]perimidine derivatives indicate the potential of quinoline derivatives in cancer research. This underlines the relevance of investigating similar compounds for their cytotoxic properties and potential applications in chemotherapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

properties

IUPAC Name

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-7-8-13(2)18-16(12)11-14(19(24)23-18)9-10-22-20(25)15-5-3-4-6-17(15)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKDKYKVTXUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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